6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound with a triazine core. This compound is known for its unique chemical structure, which includes a nitrobenzylidene group and hydrazinyl linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the condensation reaction between 4-nitrobenzaldehyde and hydrazine derivatives in the presence of a triazine core. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate, sulfuric acid
Substitution: Alkyl halides, base catalysts
Major Products
Oxidation: Amino derivatives
Reduction: Nitroso derivatives
Substitution: Alkylated triazine derivatives
Scientific Research Applications
6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzylidene group plays a crucial role in binding to the active sites of enzymes, inhibiting their activity. The hydrazinyl linkage allows for the formation of stable complexes with metal ions, which can further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2E)-2-(4-dimethylaminobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
- 6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its nitrobenzylidene group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C22H18N8O2 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-N-[(E)-(4-nitrophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H18N8O2/c31-30(32)19-13-11-16(12-14-19)15-23-29-22-27-20(24-17-7-3-1-4-8-17)26-21(28-22)25-18-9-5-2-6-10-18/h1-15H,(H3,24,25,26,27,28,29)/b23-15+ |
InChI Key |
HLFSFKDCLFFWDN-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Origin of Product |
United States |
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